AGI-14100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

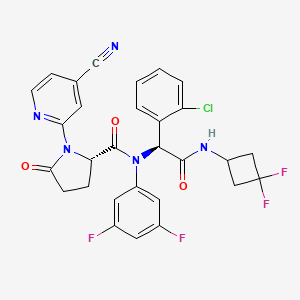

C29H22ClF4N5O3 |

|---|---|

Molecular Weight |

600.0 g/mol |

IUPAC Name |

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1 |

InChI Key |

KICQCOSIQLKQBA-OZXSUGGESA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CC(=C2)F)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

AGI-14100: A Deep Dive into its Mechanism of Action in IDH1 Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AGI-14100, a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Point mutations in the IDH1 gene are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] this compound was developed as a targeted therapy to counteract the oncogenic effects of mutant IDH1.

Core Mechanism: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of this compound is the specific and potent inhibition of the mutated IDH1 enzyme. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, causing it to convert α-KG to 2-HG.[1][2][3] This aberrant production and accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant cancers.[1][2]

This compound acts as a competitive inhibitor of the mutant IDH1 enzyme, effectively blocking its ability to produce 2-HG. This leads to a significant reduction in intracellular 2-HG levels in cancer cells harboring the IDH1 mutation.[3][4]

Downstream Effects of 2-HG Reduction

The reduction of 2-HG levels by this compound triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The oncometabolite 2-HG is structurally similar to α-KG and can competitively inhibit α-KG-dependent dioxygenases, a large family of enzymes involved in various cellular processes, including epigenetic regulation and cellular differentiation.[1][3]

By lowering 2-HG levels, this compound restores the normal function of these enzymes, leading to:

-

Epigenetic Reprogramming: 2-HG inhibits histone and DNA demethylases, leading to a hypermethylated state that can block cellular differentiation.[3][5] Treatment with mutant IDH1 inhibitors like this compound can reverse these epigenetic alterations, including the demethylation of histone H3K9me3, promoting the expression of genes associated with differentiation.[3][4]

-

Induction of Cellular Differentiation: A key consequence of 2-HG reduction is the induction of differentiation in cancer cells. In AML, for instance, treatment with mutant IDH1 inhibitors can induce myeloid differentiation.[1][6] Similarly, in glioma models, these inhibitors have been shown to promote gliogenic differentiation.[3][4]

The signaling pathway can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor/related compounds.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) | Reference |

| Mutant IDH1 (R132H) Enzyme Inhibition | - | 6 | [7] |

| Cell Proliferation | HT-1080 (fibrosarcoma, IDH1 R132C) | 0.76 | [6] |

| Cell Proliferation | U87-MG (glioblastoma, transfected with IDH1 R132H) | 0.74 | [6] |

| Cell Proliferation | TF1 (erythroleukemia, transfected with IDH1 R132H) | 1.75 | [6] |

Table 2: Pharmacokinetic and Physicochemical Properties of this compound and a Precursor Compound (AGI-5198)

| Compound | Property | Value/Observation | Reference |

| This compound | Metabolic Stability | Good metabolic stability. Low clearance in liver microsomal incubations across species. | [1][8][9] |

| This compound | hPXR Activation | Potential cytochrome P450 (CYP) 3A4 inducer (~70% of rifampicin). | [1][8] |

| AGI-5198 | Metabolic Stability | Poor metabolic stability. | [1] |

| AGI-5198 | Pharmacokinetics | Poor pharmaceutical properties precluded clinical studies. | [1] |

Experimental Protocols

Detailed experimental protocols for the cited data are often found in the supplementary materials of the primary research articles. Below is a generalized workflow for a key experiment.

Cellular 2-HG Measurement Assay Workflow

This workflow outlines the typical steps to measure the effect of an mIDH1 inhibitor on intracellular 2-HG levels.

Methodology for Mutant IDH1 Enzyme Inhibition Assay:

A typical biochemical assay to determine the IC50 of an inhibitor against the mutant IDH1 enzyme involves the following steps:

-

Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) homodimer is purified.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, NADPH, and the substrate α-ketoglutarate.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature.

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1 that demonstrates a clear mechanism of action by reducing the oncometabolite 2-HG in IDH1-mutant cells. This leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation, ultimately inhibiting tumor growth. While this compound itself showed potential liabilities regarding CYP3A4 induction, its discovery and characterization were pivotal in the development of the clinically approved mutant IDH1 inhibitor, ivosidenib (AG-120).[1][7] The study of this compound has provided a solid foundation for understanding the therapeutic potential of targeting mutant IDH1 in cancer.

References

- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | mutant IDH1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Enzymatic Target of AGI-14100: A Technical Guide to Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic target of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound served as a crucial preclinical compound in the development of ivosidenib (AG-120), a first-in-class mIDH1 inhibitor approved for the treatment of various cancers. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the associated signaling pathways and drug development workflows.

The Enzymatic Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1)

The primary enzymatic target of this compound is the mutated form of isocitrate dehydrogenase 1 (IDH1).[1][2] Wild-type IDH1 is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity. Instead of producing α-KG, mIDH1 converts it to the oncometabolite D-2-hydroxyglutarate (D-2-HG). The accumulation of D-2-HG is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, primarily through epigenetic dysregulation. This compound is a metabolically stable and orally available inhibitor of mIDH1 with an IC50 of 6 nM.[1]

Quantitative Data: Inhibitory Profile of this compound and Comparators

The following tables summarize the in vitro inhibitory potency of this compound and its clinically approved successor, ivosidenib (AG-120).

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| This compound | mIDH1 | Enzymatic | 6 | - | [1] |

| This compound | mIDH1 (R132H) | Cellular | 0.74 | U87-MG | [2] |

| This compound | mIDH1 (R132H) | Cellular | 0.76 | HT-1080 | [2] |

| This compound | mIDH1 (R132H) | Cellular | 1.75 | TF1 | [2] |

| Ivosidenib (AG-120) | mIDH1 (R132H) | Enzymatic | <20 | - | [3] |

| Ivosidenib (AG-120) | mIDH1 (R132C) | Enzymatic | <20 | - | [3] |

| Ivosidenib (AG-120) | mIDH1 (R132G) | Enzymatic | <20 | - | [3] |

| Ivosidenib (AG-120) | mIDH1 (R132S) | Enzymatic | <20 | - | [3] |

| Ivosidenib (AG-120) | mIDH1 (R132L) | Enzymatic | <20 | - | [3] |

| Ivosidenib (AG-120) | Wild-type IDH1 | Enzymatic | >1000 | - | [4] |

| Ivosidenib (AG-120) | Wild-type IDH2 | Enzymatic | No inhibition at µM concentrations | - | [5] |

| Ivosidenib (AG-120) | Mutant IDH2 | Enzymatic | No inhibition at µM concentrations | - | [5] |

Signaling Pathway and Mechanism of Action

This compound acts by selectively binding to and inhibiting the neomorphic activity of mIDH1. This inhibition blocks the conversion of α-KG to D-2-HG, leading to a reduction in the intracellular levels of this oncometabolite. The subsequent decrease in D-2-HG alleviates its inhibitory effects on α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases. This, in turn, can lead to a reversal of the hypermethylated state of DNA and histones, promoting cellular differentiation and inhibiting tumor growth.

Experimental Protocols

mIDH1 Enzymatic Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro potency of inhibitors against mIDH1. The assay measures the consumption of the cofactor NADPH, which is monitored by a decrease in fluorescence.

Materials:

-

Recombinant human mIDH1 enzyme (e.g., R132H)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

This compound or other test compounds

-

384-well black microplates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant mIDH1 enzyme in cold assay buffer to the desired concentration.

-

Reaction Mixture: In each well of the 384-well plate, add the following in order:

-

Assay buffer

-

Test compound (or DMSO for control)

-

mIDH1 enzyme solution

-

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Prepare a substrate solution containing α-KG and NADPH in assay buffer. Add this solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at 340 nm excitation and 460 nm emission every minute for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular D-2-HG Measurement by LC-MS/MS

This protocol outlines the quantification of the oncometabolite D-2-HG in cells treated with an mIDH1 inhibitor.

Materials:

-

mIDH1-mutant cell line (e.g., HT-1080)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Internal standard (e.g., 13C-labeled 2-HG)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Seed mIDH1-mutant cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for 24-72 hours.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solution (e.g., 80% methanol) containing the internal standard to each well.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation:

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., HILIC).[6]

-

Detect and quantify D-2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis: Calculate the concentration of D-2-HG in each sample by comparing the peak area ratio of D-2-HG to the internal standard against a standard curve. Normalize the D-2-HG levels to cell number or total protein content.

Drug Discovery and Development Workflow

The development of this compound and its evolution into ivosidenib (AG-120) exemplifies a typical targeted drug discovery workflow. This compound was identified as a potent mIDH1 inhibitor but was found to have off-target activity, specifically activation of the human pregnane X receptor (hPXR), which could lead to drug-drug interactions.[5] This necessitated further medicinal chemistry efforts to optimize the molecule, leading to the discovery of AG-120 with a more favorable safety profile.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1, a key enzymatic driver in various cancers. Its mechanism of action involves the direct inhibition of the neomorphic activity of mIDH1, leading to a reduction in the oncometabolite D-2-HG and subsequent restoration of normal cellular differentiation. While this compound itself did not advance to clinical trials due to off-target effects, its development was instrumental in the discovery of ivosidenib (AG-120), a successful therapeutic agent. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on mIDH1 inhibitors and other targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | mutant IDH1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

AGI-14100: A Technical Guide on its Impact on 2-Hydroxyglutarate Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical data and methodologies associated with AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), and its effect on the oncometabolite 2-hydroxyglutarate (2-HG). This compound was a significant developmental precursor to the clinically approved drug Ivosidenib (AG-120). This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the evaluation of this compound and similar mIDH1 inhibitors.

Introduction: The Role of Mutant IDH1 and 2-Hydroxyglutarate in Cancer

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic gain-of-function activity. Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3]

This compound was developed as a potent and selective inhibitor of mIDH1, with the therapeutic goal of reducing 2-HG levels and restoring normal cellular processes.

This compound: Mechanism of Action and Preclinical Potency

This compound is an orally available small molecule designed to selectively inhibit the activity of the mutant IDH1 enzyme.[4] While detailed in vivo pharmacodynamic data for this compound is limited in publicly available literature, its in vitro potency has been characterized in various cancer cell lines harboring the IDH1-R132H mutation.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different human cancer cell lines.

| Cell Line | Cancer Type | IDH1 Mutation | This compound IC50 (nM) |

| HT-1080 | Fibrosarcoma | R132C (endogenous) | 0.76[4] |

| U87-MG | Glioblastoma | R132H (transfected) | 0.74[4] |

| TF-1 | Erythroleukemia | R132H (transfected) | 1.75[4] |

Note: While the primary publication refers to HT-1080 having an R132H mutation, it is endogenously R132C.

This compound demonstrated single-digit nanomolar potency in inhibiting cell proliferation in these mIDH1-harboring cell lines.[4] However, further development of this compound was discontinued due to its potential to induce cytochrome P450 (CYP) 3A4 enzymes through activation of the human pregnane X receptor (hPXR), a liability that was addressed in the development of its successor, AG-120 (Ivosidenib).[2][5]

Signaling Pathway and Experimental Workflows

Mutant IDH1 Signaling Pathway

The following diagram illustrates the core signaling pathway affected by mIDH1 and the mechanism of action of this compound.

Caption: Mutant IDH1 pathway and this compound inhibition.

Experimental Workflow: In Vitro 2-HG Quantification

The following diagram outlines a typical workflow for measuring the effect of an mIDH1 inhibitor on intracellular 2-HG levels.

References

- 1. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

AGI-14100: A Potent and Selective Chemical Probe for Mutant Isocitrate Dehydrogenase 1 (mIDH1)

An In-depth Technical Guide

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer metabolism, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This aberrant enzymatic activity drives oncogenesis through widespread epigenetic and metabolic reprogramming. AGI-14100 has been identified as a potent, selective, and orally bioavailable small molecule inhibitor of mutant IDH1 (mIDH1). This technical guide provides a comprehensive overview of this compound as a chemical probe for studying mIDH1 biology. It includes a detailed summary of its biochemical and cellular activity, in-depth experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mIDH1-mutated cancers.

Introduction

Somatic point mutations in the active site of isocitrate dehydrogenase 1 (IDH1), most commonly at arginine 132 (R132), confer a neomorphic enzymatic function.[1] Instead of its canonical role in converting isocitrate to α-ketoglutarate (α-KG), mutant IDH1 catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][3] This leads to a global hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumorigenesis.[4][5]

The discovery of mIDH1 as a driver of oncogenesis has spurred the development of targeted inhibitors. This compound emerged from these efforts as a potent and selective chemical probe for mIDH1.[6][7] It is characterized by its metabolic stability and oral availability, making it a valuable tool for in vitro and in vivo studies.[6] However, this compound was also found to be a potent activator of the human pregnane X receptor (hPXR), a liability that led to its further optimization into the clinical candidate AG-120 (Ivosidenib).[7][8] This guide focuses on the foundational role of this compound in the exploration of mIDH1 biology.

Data Presentation: Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency in various assays.

| Parameter | Value | Assay Type | Cell Line/Enzyme | Reference |

| Biochemical IC50 | 6 nM | Enzymatic Assay | mIDH1 | [6] |

| Cellular IC50 | 0.76 nM | Cell-based 2-HG Inhibition | HT-1080 (IDH1 R132H) | [9] |

| 0.74 nM | Cell-based 2-HG Inhibition | U87-MG (IDH1 R132H) | [9] | |

| 1.75 nM | Cell-based 2-HG Inhibition | TF1 (IDH1 R132H) | [9] | |

| hPXR Activation | ~70% of Rifampicin | hPXR Reporter Assay | Not Specified | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

mIDH1 Biochemical Assay (NADPH Consumption)

This assay measures the enzymatic activity of mIDH1 by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in fluorescence.

Materials:

-

Recombinant purified mIDH1 enzyme (e.g., R132H or R132C)

-

This compound or other test compounds

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound solution to the appropriate wells. Include wells with DMSO only as a vehicle control.

-

Prepare a reaction mixture containing mIDH1 enzyme and NADPH in Assay Buffer.

-

Add 10 µL of the enzyme/NADPH mixture to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of a solution containing α-KG in Assay Buffer.

-

Immediately read the fluorescence at time zero.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Read the fluorescence again at the end of the incubation period.

-

The activity of mIDH1 is determined by the change in fluorescence over time. The IC50 value for this compound is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay (LC-MS/MS)

This assay quantifies the intracellular and extracellular levels of 2-HG produced by mIDH1-expressing cells upon treatment with an inhibitor.

Materials:

-

mIDH1-mutant cancer cell line (e.g., HT-1080, U87-MG)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard (e.g., 13C5-2-HG)

-

LC-MS/MS system

Procedure:

-

Seed mIDH1-mutant cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

For extracellular 2-HG: Collect the cell culture medium.

-

For intracellular 2-HG: Wash the cells with ice-cold PBS, then add a pre-chilled extraction solution (e.g., 80% methanol in water) containing the internal standard. Scrape the cells and collect the lysate.

-

Centrifuge the medium samples and cell lysates at high speed to pellet any debris.

-

Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

-

Analyze the samples using a validated LC-MS/MS method for 2-HG quantification.

-

The concentration of 2-HG is determined by comparing the peak area ratio of 2-HG to the internal standard against a standard curve. The cellular potency (IC50) is calculated based on the dose-dependent reduction of 2-HG levels.

hPXR Activation Assay (Luciferase Reporter)

This assay determines the potential of a compound to activate the human pregnane X receptor (hPXR), which can lead to the induction of drug-metabolizing enzymes like CYP3A4.

Materials:

-

A stable cell line co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter construct (e.g., HepG2-based).

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Rifampicin (as a positive control).

-

Luciferase assay reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound, rifampicin, and a vehicle control (DMSO) for 24-48 hours.

-

After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

The fold activation of hPXR is calculated by normalizing the luminescence signal of the compound-treated wells to that of the vehicle control wells. The results for this compound are often expressed as a percentage of the activation induced by the positive control, rifampicin.

Mandatory Visualizations

Signaling Pathway of mIDH1 and Inhibition by this compound

Caption: Mechanism of this compound in blocking mIDH1-driven oncogenesis.

Experimental Workflow for Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a pivotal chemical probe in the study of mIDH1-driven cancers. Its high potency and selectivity have enabled significant advancements in our understanding of the role of 2-HG in oncogenesis. While its off-target hPXR activity precluded its direct clinical development, the insights gained from this compound were instrumental in the design of next-generation mIDH1 inhibitors with improved safety profiles, such as ivosidenib. The data and protocols presented in this guide underscore the value of this compound as a research tool and provide a framework for the continued investigation of mIDH1 as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | mutant IDH1 inhibitor | Probechem Biochemicals [probechem.com]

The Discovery and Preclinical Development of AGI-14100: A Potent Mutant IDH1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AGI-14100 is a potent, selective, and orally available small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. The discovery of somatic mutations in IDH1, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), has unveiled a new therapeutic target in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. This compound emerged from a lead optimization program as a promising candidate with single-digit nanomolar potency in both enzymatic and cell-based assays and desirable metabolic stability. However, its development was ultimately halted due to its potential to induce cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document serves as a valuable resource for researchers and scientists in the field of oncology and drug development, offering insights into the optimization and challenges of developing targeted cancer therapies.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, recurrent point mutations in the active site of IDH1 (most commonly at arginine 132) result in a gain-of-function enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.

The discovery of the role of mIDH1 in cancer pathogenesis spurred the development of targeted inhibitors. This compound was identified as a potent and metabolically stable mIDH1 inhibitor. This guide details the preclinical data that highlighted its potential and the critical liabilities that prevented its further clinical development, paving the way for the development of its successor, AG-120 (Ivosidenib).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from enzymatic, cellular, and pharmacokinetic studies.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | mIDH1 (R132H) | 6 | [2] |

| Cellular 2-HG Assay | HT-1080 (fibrosarcoma) | 0.76 | [3] |

| Cellular 2-HG Assay | U87-MG (glioblastoma) | 0.74 | [3] |

| Cellular 2-HG Assay | TF1 (erythroleukemia) | 1.75 | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

Detailed pharmacokinetic data for this compound in rat, dog, and cynomolgus monkey were reported in Table S1 of Popovici-Muller et al., ACS Medicinal Chemistry Letters, 2018, 9(4), 300-305. While the full supplementary data was not accessible, the main text confirms low clearance was observed across these species.[1][4]

Table 3: Off-Target Liability of this compound

| Assay | Parameter | Result | Reference |

| hPXR Activation | % of Rifampicin activity | ~70% | [1][4] |

| CYP3A4 Induction | Human Hepatocytes | Confirmed Inducer | [1][4] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the neomorphic activity of mutant IDH1, thereby reducing the levels of the oncometabolite 2-HG. The following diagram illustrates the signaling pathway affected by mIDH1 and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are based on standard practices and information inferred from the primary literature.

Mutant IDH1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the mutant IDH1 enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human mIDH1 (R132H) enzyme is purified. The substrate solution is prepared containing α-ketoglutarate and NADPH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol).

-

Compound Dilution: this compound is serially diluted in DMSO to create a concentration gradient.

-

Assay Reaction: The enzymatic reaction is initiated by adding the mIDH1 enzyme to the substrate solution in the presence of varying concentrations of this compound or DMSO (vehicle control).

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using a nonlinear regression curve fit (e.g., four-parameter logistic equation).

Cellular 2-HG Assay

Objective: To measure the effect of this compound on the production of 2-HG in cancer cell lines harboring an IDH1 mutation.

Protocol:

-

Cell Culture: Human cancer cell lines with endogenous IDH1 mutations (e.g., HT-1080, U87-MG) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

Metabolite Extraction: After treatment, the cell culture medium is collected, and intracellular metabolites are extracted from the cells using a cold solvent mixture (e.g., 80% methanol).

-

2-HG Quantification: The concentration of 2-HG in the medium and cell extracts is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The levels of 2-HG are normalized to the cell number or total protein content. The IC50 value for 2-HG reduction is determined by plotting the normalized 2-HG levels against the this compound concentration.

Human Pregnane X Receptor (hPXR) Activation Assay

Objective: To assess the potential of this compound to activate the human pregnane X receptor (hPXR), a key regulator of drug-metabolizing enzymes.

Protocol:

-

Cell Line: A stable cell line co-transfected with a human PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene) is used.

-

Compound Treatment: The cells are treated with this compound at various concentrations, a known PXR agonist as a positive control (e.g., Rifampicin), and a vehicle control (DMSO).

-

Incubation: The treated cells are incubated for a period sufficient to allow for PXR activation and reporter gene expression (e.g., 24 hours).

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to cell viability. The fold activation relative to the vehicle control is calculated. The activity of this compound is often expressed as a percentage of the maximal activation achieved with the positive control.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and preclinical evaluation of a mIDH1 inhibitor like this compound.

Conclusion

This compound was a highly potent and metabolically stable inhibitor of mutant IDH1 that showed promising preclinical activity. Its discovery and development provided crucial insights into the therapeutic potential of targeting mIDH1 in cancer. However, the identification of its significant potential for CYP3A4 induction via hPXR activation highlighted a critical off-target liability, leading to the discontinuation of its development. The knowledge gained from the this compound program was instrumental in the successful design and development of AG-120 (Ivosidenib), a clinically approved mIDH1 inhibitor with a superior safety profile. The story of this compound serves as a compelling case study in drug discovery, emphasizing the importance of early and comprehensive safety and liability screening in the development of targeted therapies.

References

AGI-14100: An In-Depth Technical Guide to its Role in Epigenetic Modification Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the epigenetic dysregulation of various cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying epigenetic modifications. We delve into the core signaling pathways affected by this compound, present quantitative data on its activity, and provide detailed experimental protocols for its use in research settings. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting epigenetic alterations in cancer.

Introduction to this compound and its Epigenetic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation.[2][3][4]

This compound was developed as a potent, orally available inhibitor of the mIDH1 enzyme.[5] It served as a crucial lead compound in the development of Ivosidenib (AG-120), a clinically approved mIDH1 inhibitor.[6][7] By inhibiting the production of 2-HG, this compound provides a powerful tool to probe the epigenetic consequences of mIDH1 mutations and to explore the potential for therapeutic intervention.

Mechanism of Action: Reversing Epigenetic Dysregulation

The primary mechanism of action of this compound is the direct inhibition of the mIDH1 enzyme. This leads to a dose-dependent reduction in the intracellular levels of the oncometabolite 2-HG.[8][9] The subsequent decrease in 2-HG relieves the inhibition of key epigenetic modifying enzymes, namely TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[4][10] This restoration of enzyme function leads to the demethylation of histones and DNA, ultimately impacting gene expression and promoting cellular differentiation.[1]

Signaling Pathway

The signaling cascade initiated by the IDH1 mutation and its reversal by this compound is depicted below.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| mIDH1 (R132H) IC50 | 6 nM | Purified enzyme | [5] |

| Cell Proliferation IC50 | 0.76 nM | HT-1080 (IDH1 R132C) | - |

| Cell Proliferation IC50 | 0.74 nM | U87-MG (IDH1 R132H) | - |

| Cell Proliferation IC50 | 1.75 nM | TF1 (IDH1 R132H) | - |

Table 2: Pharmacokinetic and Off-Target Profile of this compound

| Parameter | Value | Species/System | Reference |

| Metabolic Stability | Low clearance | Human liver microsomes | [6][7] |

| hPXR Activation | ~70% of rifampicin | Human Pregnane X Receptor screen | [6][7] |

Table 3: Effect of mIDH1 Inhibition on 2-HG Levels (Data from related compound AG-120)

| Treatment | Dose | % 2-HG Inhibition | Model System | Reference |

| AG-120 | 50 mg/kg | 92.0% | HT1080 xenograft | [7] |

| AG-120 | 150 mg/kg | 95.2% | HT1080 xenograft | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on epigenetic modifications.

Cell Culture and this compound Treatment

-

Cell Lines: Utilize IDH1-mutant cell lines such as HT-1080 (fibrosarcoma, endogenous R132C) or engineered cell lines like U87-MG glioma cells overexpressing mIDH1 (R132H).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The duration of treatment will vary depending on the endpoint being measured (e.g., 24-72 hours for 2-HG measurement, longer for epigenetic changes).[12][13]

Measurement of 2-Hydroxyglutarate (2-HG) Levels

A robust method for quantifying 2-HG is essential to confirm the on-target activity of this compound.

-

Sample Preparation: After treatment, harvest cells and/or collect the culture medium. For cellular 2-HG, lyse the cells and deproteinize the lysate.

-

Quantification: Utilize a sensitive method such as gas chromatography-mass spectrometry (GC-MS) or a commercially available 2-HG assay kit. These kits often rely on an enzymatic reaction that converts 2-HG to α-KG, with a coupled reaction that produces a detectable colorimetric or fluorometric signal.

Analysis of Histone Methylation by Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to assess changes in specific histone marks at particular genomic loci or across the genome.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3 or anti-H3K27me3).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters or analyze the entire enriched DNA population using next-generation sequencing (ChIP-seq).

Analysis of DNA Methylation by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target regions of interest from the bisulfite-converted DNA using specific primers.

-

Sequencing: Sequence the PCR products. During sequencing, the uracils are read as thymines.

-

Data Analysis: Align the sequences to a reference genome and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (unmethylated).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the epigenetic effects of this compound.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate relationship between mIDH1, oncometabolite production, and epigenetic reprogramming. Its high potency and selectivity make it an ideal tool for in vitro and in vivo studies aimed at understanding the fundamental mechanisms of IDH-mutant cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments that will further elucidate the therapeutic potential of targeting epigenetic dysregulation in cancer. While this compound itself did not advance to the clinic due to off-target liabilities, the knowledge gained from its study was instrumental in the development of the successful therapeutic agent, Ivosidenib, highlighting the importance of such tool compounds in drug discovery.

References

- 1. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]

- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. serviermedical.us [serviermedical.us]

- 9. biorxiv.org [biorxiv.org]

- 10. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Oncology Profile of AGI-14100: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Preclinical research has demonstrated its ability to effectively lower the oncometabolite 2-hydroxyglutarate (2-HG) in cancer models harboring IDH1 mutations. This leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. While this compound showed promise in early studies, its development was ultimately halted due to its potential to induce cytochrome P450 (CYP) 3A4, a key drug-metabolizing enzyme. Nevertheless, the preclinical data for this compound provided the foundational evidence for the development of the FDA-approved mIDH1 inhibitor, ivosidenib (AG-120). This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in a variety of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that block cellular differentiation and promote tumorigenesis.[1] this compound was developed as a targeted inhibitor of the mutant IDH1 enzyme, with the therapeutic goal of reducing 2-HG levels and restoring normal cellular differentiation.

Mechanism of Action

This compound is a potent inhibitor of the mIDH1 enzyme.[2] By selectively binding to the mutant form of the IDH1 enzyme, this compound blocks the production of 2-HG. The reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA. This epigenetic reprogramming results in the expression of genes associated with cellular differentiation, ultimately leading to the maturation of cancer cells and a reduction in the leukemic blast burden.[3]

Quantitative Preclinical Data

In Vitro Potency

This compound demonstrated potent inhibition of the mIDH1 enzyme and the proliferation of cancer cell lines harboring IDH1 mutations.

| Parameter | Value | Cell Line/Enzyme | Reference |

| Enzymatic IC50 | 6 nM | Mutant IDH1 | [2] |

| Cellular IC50 | Not Specified | HT1080 (chondrosarcoma) | [4] |

In Vivo Efficacy

In a preclinical xenograft model of human AML, this compound demonstrated significant anti-leukemic activity. While specific tumor growth inhibition percentages are not publicly available, reports indicate a significant reduction in the leukemic blast burden in the peripheral blood of treated animals.[5] Further studies would be required to quantify the extent of tumor growth inhibition and impact on survival.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in several preclinical species. The compound exhibited low clearance, suggesting good metabolic stability. However, a significant liability was identified with its potential to induce CYP3A4 via activation of the human pregnane X receptor (hPXR).

| Species | Clearance | hPXR Activation (% of Rifampicin) | Reference |

| Rat | Low | Not Applicable | [4] |

| Dog | Low | Not Applicable | [4] |

| Monkey | Low | Not Applicable | [4] |

| Human (in vitro) | Not Applicable | ~70% | [4] |

Experimental Protocols

Mutant IDH1 Enzymatic Assay

The inhibitory activity of this compound on the mutant IDH1 enzyme was determined using a biochemical assay that measures the production of NADPH. The protocol is based on the methods described in the supplementary information of Popovici-Muller et al., 2018.

Protocol:

-

Recombinant mutant IDH1 enzyme is incubated with varying concentrations of this compound in an appropriate buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate, and the cofactor, NADPH.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

The effect of this compound on intracellular 2-HG levels in cancer cells was determined using a liquid chromatography-mass spectrometry (LC-MS/MS) based method.[6]

Protocol:

-

IDH1-mutant cancer cells (e.g., HT1080) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a dose range of this compound for a specified period (e.g., 48-72 hours).

-

Intracellular metabolites are extracted using a solvent mixture (e.g., 80% methanol).

-

The cell extracts are analyzed by LC-MS/MS to quantify the levels of D-2-HG.

-

2-HG levels are normalized to cell number or protein concentration.

Cellular Differentiation Assay

The ability of this compound to induce differentiation in AML cells is assessed by flow cytometry analysis of cell surface markers.[7]

Protocol:

-

AML cells (e.g., MOLM-13, TF-1) are cultured in the presence of this compound for several days.

-

Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.

-

The percentage of cells expressing these markers is quantified using a flow cytometer.

-

An increase in the percentage of CD11b and CD14 positive cells indicates myeloid differentiation.

Conclusion

The preclinical research on this compound provided critical proof-of-concept for the therapeutic strategy of targeting mutant IDH1 in oncology. The compound demonstrated potent and selective inhibition of the mIDH1 enzyme, leading to a reduction in the oncometabolite 2-HG and the induction of cellular differentiation in cancer models. While the development of this compound was discontinued due to its potential for drug-drug interactions through CYP3A4 induction, the knowledge gained from its preclinical evaluation was instrumental in the successful development of its successor, ivosidenib (AG-120). This technical guide serves as a comprehensive resource for researchers in the field of cancer metabolism and targeted therapy, detailing the foundational preclinical work on a pioneering mIDH1 inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting chemotherapy to de-condensed H3K27me3-marked chromatin of AML cells enhances leukemia suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of AGI-14100: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, downstream cellular effects, and relevant experimental data. The primary therapeutic action of this compound stems from its ability to lower the levels of the oncometabolite D-2-hydroxyglutarate (2-HG), which is produced at high concentrations in tumors harboring IDH1 mutations. The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. This guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of targeted cancer therapies.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[1][2]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that block cellular differentiation and promote tumorigenesis[1][2][3][4].

This compound was developed as a potent and selective inhibitor of the mIDH1 enzyme, with the therapeutic goal of reducing 2-HG levels and thereby restoring normal cellular differentiation. While this compound demonstrated significant preclinical activity, its development was succeeded by AG-120 (Ivosidenib) due to findings of potential cytochrome P450 (CYP) 3A4 induction with this compound[5][6][7]. Nevertheless, the study of this compound has provided critical insights into the therapeutic potential of mIDH1 inhibition.

Mechanism of Action and Signaling Pathway

The primary pharmacodynamic effect of this compound is the direct inhibition of the mIDH1 enzyme. This inhibition reduces the production of 2-HG, leading to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

This compound is a highly potent inhibitor of the mIDH1 R132H mutant enzyme. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. This leads to a significant and dose-dependent reduction in intracellular 2-HG levels in mIDH1-harboring cancer cells.

Reversal of Epigenetic Dysregulation

The elevated levels of 2-HG in mIDH1-mutant tumors competitively inhibit α-KG-dependent dioxygenases, which include the TET family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases[1][2][3][4]. This inhibition results in a hypermethylated state of both DNA and histones, leading to altered gene expression and a block in cellular differentiation[2][8]. Specifically, 2-HG has been shown to lead to increased levels of repressive histone marks such as H3K9me3[9][10][11].

By reducing 2-HG levels, this compound relieves the inhibition of these dioxygenases. This allows for the demethylation of histones and DNA, leading to a more normal epigenetic landscape. For instance, treatment with a similar mIDH1 inhibitor has been shown to decrease H3K9me3 levels at the promoters of genes associated with gliogenic differentiation, such as GFAP and AQP4, thereby inducing their expression[9].

Induction of Cellular Differentiation

A key consequence of the epigenetic reprogramming induced by this compound is the induction of cellular differentiation. In preclinical models of mIDH1-mutant cancers, such as AML and glioma, treatment with mIDH1 inhibitors has been shown to overcome the differentiation block and promote the maturation of malignant cells into a more terminally differentiated state[9][12]. This is a primary mechanism of its anti-leukemic and anti-tumor activity.

References

- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone 3 Lysine 9 Trimethylation Is Differentially Associated with Isocitrate Dehydrogenase Mutations in Oligodendrogliomas and High-Grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

AGI-14100: An In-depth Technical Guide to its Application in Cancer Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the metabolic reprogramming of various cancers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its utility as a research tool to investigate cancer metabolism. Detailed experimental protocols for key assays, a summary of its biological and pharmacokinetic properties, and visualizations of the relevant signaling pathways are presented to facilitate its application in preclinical cancer research. This compound served as a crucial lead compound in the development of Ivosidenib (AG-120), an FDA-approved therapeutic for mIDH1-mutated malignancies.[1][2] Understanding the characteristics of this compound offers valuable insights into the principles of targeting metabolic pathways in oncology.

Introduction to this compound

This compound is a metabolically stable and orally available small molecule inhibitor of the R132H and R132C mutations of isocitrate dehydrogenase 1 (IDH1).[1][3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG in cancer cells disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3] this compound was developed as a potent inhibitor of this mutant enzyme to reverse these pathological effects. While a promising preclinical candidate, this compound was found to be an inducer of the cytochrome P450 enzyme CYP3A4, a liability that led to its further optimization to yield AG-120 (Ivosidenib).[2][3]

Mechanism of Action

Inhibition of Mutant IDH1

The primary mechanism of action of this compound is the selective inhibition of the mutated IDH1 enzyme. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. This leads to a significant reduction in intracellular 2-HG levels, thereby mitigating its downstream oncogenic effects, including the reversal of epigenetic alterations and the induction of cellular differentiation in cancer cells.

References

Methodological & Application

Application Notes and Protocols for AGI-14100 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in in vitro cell culture assays. This compound serves as a valuable research tool for studying the effects of mutant IDH1 inhibition in various cancer cell models.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation.[3]

This compound is a metabolically stable and orally available small molecule inhibitor of mutant IDH1.[1][4] It demonstrates high potency in both enzymatic and cell-based assays, making it a suitable tool for investigating the biological consequences of mutant IDH1 inhibition in vitro.[1] The development of this compound was a step towards the creation of the clinical candidate AG-120 (Ivosidenib).[4]

Data Presentation

The following table summarizes the in vitro potency of this compound in various human cancer cell lines expressing mutant IDH1.

| Cell Line | Cancer Type | IDH1 Mutation | Assay Type | IC50 (nM) | Reference |

| HT-1080 | Chondrosarcoma | R132C | Cell Proliferation | 8 | [1] |

| U87 MG | Glioblastoma | R132H (overexpression) | Cell-based | 19 | [1] |

| COR-L105 | Lung Carcinoma | R132C | Cell-based | 15 | [1] |

| HCCC-9810 | Cholangiocarcinoma | R132S | Cell-based | 12 | [1] |

| TF-1 | Erythroleukemia | R132H (transfected) | Cell Proliferation | 1.75 | [5] |

Signaling Pathway

This compound selectively inhibits the mutated IDH1 enzyme, leading to a downstream cascade of events that can restore normal cellular processes. The diagram below illustrates the targeted signaling pathway.

Caption: this compound signaling pathway in mutant IDH1 cancer cells.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro cell culture assays with this compound.

General Cell Culture and Maintenance

It is crucial to maintain sterile conditions throughout all cell culture procedures to prevent contamination.[6]

-

Cell Thawing and Seeding:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile conical tube containing pre-warmed complete culture medium.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet them.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, they should be passaged.[6]

-

For adherent cells (e.g., HT-1080, U87-MG), aspirate the medium, wash with sterile PBS, and add a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete culture medium and centrifuge as described above.

-

Resuspend the cells in fresh medium and seed into new flasks at the appropriate subculture ratio.

-

Cell Proliferation Assay (e.g., using a colorimetric reagent like MTT or a fluorescence-based reagent like resazurin)

This protocol describes a method to assess the effect of this compound on the proliferation of mutant IDH1 cancer cells.

Materials:

-

Mutant IDH1 expressing cell line (e.g., HT-1080)

-

Complete culture medium (specific to the cell line)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cell proliferation reagent (e.g., MTT, WST-1, or resazurin)

-

Solubilization buffer (if using MTT)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well for HT-1080) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Measurement of Cell Proliferation:

-

Following incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% proliferation).

-

Plot the percentage of proliferation against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro cell-based assay with this compound.

Caption: General workflow for an in vitro cell-based assay using this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. For research use only. Not for use in diagnostic procedures.

References

- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | mutant IDH1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: AGI-14100 for HT1080 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in studies involving the HT1080 human fibrosarcoma cell line. This document includes recommended starting concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a small molecule inhibitor targeting the mutated form of IDH1, particularly the R132H and R132C mutations.[1][2] These mutations are gain-of-function, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[3] HT1080 cells endogenously express the heterozygous IDH1 R132C mutation, making them a valuable in vitro model for studying the effects of mIDH1 inhibition.[4] this compound has demonstrated potent inhibition of 2-HG production and cell proliferation in HT1080 cells.[2] It served as a lead compound in the development of Ivosidenib (AG-120), a clinically approved mIDH1 inhibitor.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in HT1080 cells.

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Proliferation) | 0.76 nM | HT-1080 | [2] |

| IC50 (Enzymatic) | 6 nM | mIDH1 | [1] |

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that gives half-maximal response. A lower IC50 indicates a more potent compound.

Recommended Starting Concentration

Based on the low nanomolar IC50 value for cell proliferation, a starting concentration of 10 nM this compound is recommended for initial experiments with HT1080 cells. This concentration is approximately 13-fold higher than the reported IC50, which should be sufficient to elicit a significant biological response in most assays. It is advisable to perform a dose-response experiment (e.g., from 0.1 nM to 1 µM) to determine the optimal concentration for your specific experimental setup and endpoint.

Signaling Pathway

This compound selectively inhibits the mutated IDH1 enzyme, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This leads to a reduction in intracellular 2-HG levels, which in turn can affect various downstream cellular processes, including epigenetic regulation and cell differentiation.

Caption: Mechanism of action of this compound in HT1080 cells.

Experimental Protocols

Cell Culture of HT1080 Cells

This protocol describes the standard procedure for culturing and maintaining HT1080 cells.

Materials:

-

HT-1080 cells (ATCC CCL-121)

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose[8]

-

Fetal Bovine Serum (FBS), heat-inactivated[8]

-

Penicillin-Streptomycin solution[8]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25, T-75)[9]

-

Incubator (37°C, 5% CO2)[9]

Procedure:

-

Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw frozen HT1080 cells rapidly in a 37°C water bath.[9]

-

Transfer the thawed cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 3 minutes.[10]

-

Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

-

Transfer the cell suspension to a T-25 flask containing 5 mL of complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 70-80% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 ratio.[9][10]

Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the IC50 of this compound in HT1080 cells using a standard MTT or resazurin-based assay.

Materials:

-

HT1080 cells

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed HT1080 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. A suggested range is from 1 µM down to 0.01 nM, including a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Caption: Experimental workflow for determining the optimal concentration.

Western Blotting for IDH1